5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)thiophene-2-carboxamide

説明

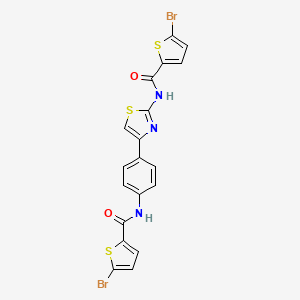

The compound 5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)thiophene-2-carboxamide features a symmetrical structure with two 5-bromothiophene-2-carboxamide moieties connected via a phenyl-thiazole linker. Synthesis likely involves sequential amidation and cross-coupling reactions, as seen in analogous bromothiophene derivatives .

特性

IUPAC Name |

5-bromo-N-[4-[2-[(5-bromothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Br2N3O2S3/c20-15-7-5-13(28-15)17(25)22-11-3-1-10(2-4-11)12-9-27-19(23-12)24-18(26)14-6-8-16(21)29-14/h1-9H,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFBAYUSVXNBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br)NC(=O)C4=CC=C(S4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Br2N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Bromination: The thiophene rings are brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at specific positions.

Amidation: The carboxylic acid groups on the thiophene rings are converted to amides through reaction with appropriate amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

化学反応の分析

Types of Reactions

Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiophene and thiazole rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative, while oxidation might produce sulfoxides or sulfones.

科学的研究の応用

Reaction Pathways

The compound can undergo various chemical transformations:

| Type of Reaction | Description |

|---|---|

| Oxidation | Thiophene rings can be oxidized to form sulfoxides or sulfones. |

| Reduction | Possible reduction of bromine atoms or carbonyl groups. |

| Substitution | Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. |

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.

Biology

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular targets.

Medicine

The compound is being explored for its potential use in drug development, particularly in creating new therapeutic agents targeting specific diseases. Its ability to modulate enzyme activity makes it a candidate for further pharmacological studies.

Material Science

In industry, 5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)thiophene-2-carboxamide is utilized in the development of advanced materials such as:

- Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.

- Light Emitting Diodes (LEDs) : The compound's photophysical characteristics are advantageous for LED technology.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several thiophene derivatives, including the target compound. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy .

Case Study 2: Anticancer Research

Research conducted by a team at a leading pharmaceutical university investigated the anticancer potential of thiophene-based carboxamides. The findings revealed that modifications on the thiophene ring significantly affected cytotoxicity against various cancer cell lines, highlighting the importance of structure in biological activity .

作用機序

The mechanism of action of 5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the activity of the target proteins and pathways.

類似化合物との比較

5-Nitro-N-(4-(4-(Trifluoromethoxy)Phenyl)Thiazol-2-yl)Thiophene-2-Carboxamide (Compound 16)

- Substituents: Nitro (-NO₂) on thiophene; trifluoromethoxy (-OCF₃) on phenyl.

- Molecular Weight : 400.2 g/mol (vs. 533.2 g/mol for the target compound).

- The trifluoromethoxy group enhances lipophilicity compared to bromine.

- Synthesis : Prepared via Suzuki-Miyaura coupling, similar to the target compound, but with lower yield (42% purity reported for nitro derivatives vs. 80% for brominated intermediates) .

N-(4-Bromophenyl)-4-Methyl-2-(4-Pyridinyl)-1,3-Thiazole-5-Carboxamide

- Substituents : Bromine on phenyl; pyridinyl on thiazole.

- Key Differences : Pyridine introduces a basic nitrogen, enabling hydrogen bonding and altering solubility. The absence of a second bromothiophene reduces molecular symmetry.

Urea-Linked Thiazole Derivatives

1-(4-(Trifluoromethyl)Phenyl)-3-(4-(4-((4-(2-Hydrazinyl-2-Oxoethyl)Piperazin-1-yl)Methyl)Thiazol-2-yl)Phenyl)Urea (1f)

- Substituents : Trifluoromethyl (-CF₃) on phenyl; hydrazinyl-piperazine linker.

- Molecular Weight : 667.9 g/mol (ESI-MS).

- Key Differences : Urea linkage replaces carboxamide, altering hydrogen-bonding capacity. The hydrazinyl-piperazine moiety increases flexibility and solubility.

Nitrothiophene Carboxamides

N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide

- Substituents : Nitro on thiophene; methoxy and trifluoromethyl on phenyl.

- Purity : 42% (LCMS) vs. 99.05% for difluorophenyl analogues.

- Key Differences : Methoxy groups improve metabolic stability but reduce electrophilicity. The nitro group’s redox activity may limit in vivo applications compared to bromine’s inertness .

Physicochemical and Spectral Properties

Computational and Structural Insights

- Electrostatic Potential: Multiwfn analysis () reveals bromine’s electron-withdrawing effects localize negative charge on thiophene rings, enhancing dipole-dipole interactions. Nitro groups create deeper electrostatic potentials, favoring nucleophilic attack .

- Tautomerism : Thiazole-linked compounds () exist in thione-thiol tautomeric forms, influencing solubility and reactivity. The target compound’s symmetry likely stabilizes the thione form .

生物活性

5-Bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Preparation of 5-Bromothiophene : This is achieved through bromination of thiophene using bromine or N-bromosuccinimide (NBS).

- Formation of the Amido Intermediate : The brominated thiophene is reacted with an amine derivative to yield the amido compound.

- Coupling Reaction : The final product is formed through coupling reactions involving palladium catalysts under controlled conditions.

Antimicrobial Activity

Research indicates that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of similar derivatives against various bacterial strains, demonstrating promising results against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial lipid biosynthesis and interference with metabolic pathways .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| d1 | E. coli | 15 |

| d2 | S. aureus | 18 |

| d3 | P. aeruginosa | 20 |

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays on cancer cell lines such as MCF7 (breast cancer). Results indicated that this compound significantly inhibited cell proliferation, potentially through apoptosis induction or cell cycle arrest mechanisms .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.5 | Apoptosis induction |

| HeLa | 10.0 | Cell cycle arrest at G1 phase |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The binding affinity to various receptors and enzymes modulates cellular signaling pathways, leading to altered gene expression and metabolic processes. Notably, the thiazole ring has been identified as crucial for its antimicrobial and anticancer activities due to its role in receptor binding and enzyme inhibition .

Case Studies

- Antimicrobial Efficacy : A study focusing on thiazole derivatives demonstrated that modifications in the structure could enhance antimicrobial potency. The presence of electron-withdrawing groups was found to increase efficacy against resistant bacterial strains .

- Anticancer Screening : In a comparative study, several derivatives were screened for anticancer activity, revealing that compounds similar to this compound exhibited higher selectivity towards cancer cells compared to normal cells, indicating potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing thiophene-thiazole hybrids like 5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)thiophene-2-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example, thiazole rings can be formed via cyclization of thiourea derivatives with α-halo ketones or aldehydes under reflux in ethanol . Coupling reactions between brominated thiophene carboxamides and aminophenyl-thiazole intermediates are critical, often using catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF) . Characterization relies on IR (to confirm C=O, C-Br, and C-N bonds), -NMR (to verify aromatic proton environments and substituent positions), and mass spectrometry (to confirm molecular ion peaks) .

Q. How is the purity and structural integrity of the compound validated during synthesis?

- Methodological Answer : Purity is assessed via melting point analysis and thin-layer chromatography (TLC). Structural validation employs:

- IR spectroscopy : Peaks at ~1650–1700 cm confirm amide C=O bonds, while C-S-C (thiazole) and C-Br stretches appear at 600–700 cm .

- NMR spectroscopy : -NMR reveals aromatic proton splitting patterns (e.g., para-substituted phenyl groups show doublets at δ 7.2–8.0 ppm), and -NMR identifies carbonyl carbons at ~165–170 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) align with theoretical molecular weights .

Advanced Research Questions

Q. How can reaction yields for thiophene-thiazole hybrids be optimized, given the low yields (e.g., 26–47%) reported in similar syntheses?

- Methodological Answer : Yield optimization strategies include:

- Solvent selection : Polar solvents like DMF enhance solubility of intermediates, while ethanol reduces side reactions .

- Catalyst use : Potassium carbonate or triethylamine improves coupling efficiency in amide bond formation .

- Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction kinetics and thermal degradation .

- Purification techniques : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) improves isolation of pure products .

Q. What structural features of this compound contribute to its potential bioactivity (e.g., anticancer or antibacterial properties)?

- Methodological Answer : Key features include:

- Bromine substituents : Enhance lipophilicity and membrane permeability, as seen in analogs with IC values <10 µM against cancer cell lines .

- Thiazole-thiophene scaffold : Provides π-π stacking interactions with biological targets (e.g., enzyme active sites) .

- Amide linkages : Enable hydrogen bonding with residues like Asp or Glu in target proteins, critical for inhibition .

- Experimental validation : Bioassays (e.g., MTT for cytotoxicity) and molecular docking studies (using software like AutoDock) correlate structural motifs with activity .

Q. How can researchers resolve discrepancies in biological activity data between similar compounds?

- Methodological Answer : Contradictions arise from variations in substituent positioning or assay conditions. To address this:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Br with Cl) and compare IC values .

- Assay standardization : Use consistent cell lines (e.g., HeLa for anticancer studies) and controls (e.g., DMSO for solvent effects) .

- Crystallographic analysis : X-ray diffraction (as in ) confirms 3D conformation, revealing steric or electronic effects on binding .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., ) to purified proteins like GroEL/ES .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- Cryo-EM : Resolves binding modes in complex biological systems (e.g., bacterial biofilms) .

- Metabolomics : Tracks downstream effects (e.g., ATP depletion in cancer cells) via LC-MS .

Methodological Notes for Replicability

- Synthesis : Document reaction times, solvent ratios, and purification steps to ensure reproducibility .

- Characterization : Provide full spectral data (e.g., NMR peak assignments) for new compounds .

- Biological assays : Include positive/negative controls (e.g., cisplatin for cytotoxicity) and triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。